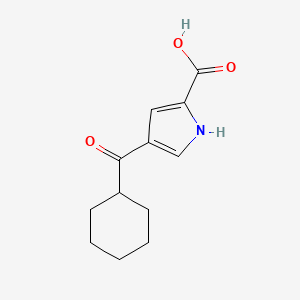

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is also related to carboxylic acids (compounds containing a -COOH group) and cyclohexyl group (a cycloalkane with the formula C6H11) .

Chemical Reactions Analysis

Pyrrole is reactive due to the presence of an aromatic ring. It can undergo electrophilic substitution reactions. The carboxylic acid group (-COOH) is typically reactive with bases, and can undergo condensation reactions to form amides, esters, and anhydrides .Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, pyrrole is a colorless volatile liquid that moves freely in water and reacts with most acids to form a solid precipitate .Scientific Research Applications

Crystal Engineering and Molecular Complexes

Research in crystal engineering involving cyclohexane derivatives, such as the study by Bhogala and Nangia (2003), highlights the crystallization of cyclohexanetricarboxylic acid with bipyridine bases, leading to molecular complexes with diverse hydrogen bond networks. This work demonstrates the potential of cyclohexane derivatives in designing molecular architectures with specific structural features, including super honeycomb, zigzag chains, and porous parquet grids, which could be relevant for materials science and nanotechnology applications (Balakrishna R. Bhogala & A. Nangia, 2003).

Polymer Science

In the domain of polymer science, Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing protected functional groups derived from cyclohexanone derivatives. This research is pivotal for developing hydrophilic aliphatic polyesters with potential applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (M. Trollsås et al., 2000).

Organic Synthesis

The work by Minetto et al. (2005) on the microwave-assisted Paal–Knorr synthesis of polysubstituted furans, pyrroles, and thiophenes from β-keto esters showcases the utility of cyclohexylcarbonyl derivatives in synthesizing heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and functional properties (G. Minetto et al., 2005).

Molecular Recognition

Research on molecular recognition by Verdejo et al. (2009) demonstrates the binding capabilities of calix[4]pyrrole receptors, modified with carboxylic acids or amino groups, towards aromatic N-oxides in water. This study underscores the relevance of pyrrole derivatives in developing selective sensors and receptors for environmental monitoring, diagnostics, and supramolecular chemistry (B. Verdejo, Guzmán Gil-Ramírez, & P. Ballester, 2009).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-(cyclohexanecarbonyl)-1H-pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c14-11(8-4-2-1-3-5-8)9-6-10(12(15)16)13-7-9/h6-8,13H,1-5H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNJHOPOSWRBEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(cyclohexylcarbonyl)-1H-pyrrole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2853468.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2853470.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2853471.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[2-(butylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2853474.png)

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2853475.png)

![2-Aminopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2853485.png)

![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2853489.png)

![8-(Benzo[d][1,3]dioxole-5-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2853490.png)